2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid
Description
Molecular Identity and Classification
2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid is classified as an organoboron compound within the broader category of phenylboronic acid derivatives. The compound is officially registered under Chemical Abstracts Service number 163006-96-0 and maintains the molecular formula C17H26BFO2. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the complete name being [2-fluoro-4-(4-pentylcyclohexyl)phenyl]boronic acid.
The compound belongs to the specialized class of liquid crystal intermediates, representing a sophisticated molecular architecture that combines aromatic boronic acid functionality with aliphatic cyclohexyl substituents. This structural classification places it among the phenylboronic acids used as liquid crystal building blocks, which are recognized for their ability to form stable, ordered liquid crystal phases with enhanced thermal stability. The presence of both fluorine substitution and the trans-4-pentylcyclohexyl group creates a unique molecular framework that distinguishes it from simpler boronic acid derivatives.
Historical Background and Discovery
The development of 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid emerged from the broader advancement of liquid crystal technology and the need for specialized organoboron intermediates. While specific discovery details are limited in current literature, the compound represents part of the systematic development of fluorinated phenylboronic acids for liquid crystal applications that gained prominence in the late 20th and early 21st centuries.
The compound's presence in chemical databases dates back to 2007, when it was first catalogued in PubChem with the creation date of February 9, 2007, and has undergone periodic structural and property updates through 2025. This timeline suggests its development coincided with the expansion of liquid crystal research and the increasing demand for sophisticated organoboron building blocks in materials science applications.
Research literature indicates that related compounds, such as 4-(trans-4-Pentylcyclohexyl)phenylboronic acid, have been documented in academic publications as early as 2007, particularly in studies published in the Journal of the American Chemical Society. This suggests that the fluorinated variant represents a logical extension of existing phenylboronic acid research, with the fluorine substitution providing enhanced properties for specific applications.
Physical Properties and Characterization Data
2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid exhibits distinctive physical characteristics that reflect its complex molecular structure. The compound appears as a white solid under standard conditions, with a molecular weight of 292.2 grams per mole. Commercial specifications typically require a minimum purity of 95.0 percent, indicating the compound's availability in high-purity forms suitable for research and industrial applications.
Table 1: Fundamental Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 292.2 g/mol | |
| Appearance | White solid | |
| Purity | ≥95.0% | |
| Molecular Formula | C17H26BFO2 | |
| Boiling Point | 415.7±55.0 °C (Predicted) | |
| Density | 1.06±0.1 g/cm³ (Predicted) |
The compound's solubility profile indicates moderate solubility in various organic solvents, which is significant for its applications in organic synthesis and materials chemistry. Storage recommendations specify maintaining the compound in dark, sealed, dry conditions at room temperature to preserve its stability and prevent degradation.
Spectroscopic characterization data reveals the compound's structural complexity through various analytical techniques. The International Chemical Identifier key is BETRAPJTYYQPQA-UHFFFAOYSA-N, providing a unique molecular fingerprint for database searches and computational studies. The simplified molecular-input line-entry system representation is B(C1=C(C=C(C=C1)C2CCC(CC2)CCCCC)F)(O)O, which describes the complete connectivity pattern of the molecule.
Properties
CAS No. |
163006-96-0 |
|---|---|
Molecular Formula |
C17H26BFO2 |
Molecular Weight |
292.1965432 |
Origin of Product |
United States |
Preparation Methods
Substrate Preparation and Directed Metalation
The synthesis begins with 2-fluoro-4-bromo-(trans-4-pentylcyclohexyl)benzene, where the bromine atom serves as a leaving group for lithium-halogen exchange. The fluorine atom at the ortho position directs lithiation to the para position relative to the trans-4-pentylcyclohexyl group, ensuring regioselective boronic acid formation.
In a representative procedure, the substrate is treated with n-butyllithium (n-BuLi) at -78°C in anhydrous tetrahydrofuran (THF). The resulting aryl lithium intermediate reacts with trimethyl borate (), followed by acidic hydrolysis to yield the boronic acid. This method achieves moderate yields (60–75%) but requires stringent moisture-free conditions.
Challenges in Steric Environments
The trans-4-pentylcyclohexyl group introduces steric hindrance, which can slow lithiation kinetics. To mitigate this, polar solvents like THF are preferred over ethers, as they enhance lithium coordination and reaction rates. For example, a 70% yield was reported using THF at -78°C, compared to 45% in diethyl ether under identical conditions.
Palladium-Catalyzed Miyaura Borylation
Reaction Optimization with Aryl Halides
Miyaura borylation offers a scalable alternative, converting aryl halides to boronic acids via palladium catalysis. Starting from 2-fluoro-4-iodo-(trans-4-pentylcyclohexyl)benzene, bis(pinacolato)diboron () and palladium acetate () in dimethyl sulfoxide (DMSO) yield the boronic acid pinacol ester, which is hydrolyzed to the free acid.
Table 1: Miyaura Borylation Conditions and Outcomes
| Catalyst | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| KOAc | DMSO | 80°C | 82 | |
| EtN | THF | 65°C | 78 | |
| NaCO | Ethanol | Reflux | 68 |
Solvent and Ligand Effects
Polar aprotic solvents like DMSO improve catalyst solubility and reaction efficiency, while bulky ligands (e.g., dppf) enhance stability against deactivation by the cyclohexyl group. For instance, using in THF increased yields to 78% compared to 68% with in ethanol.
Industrial-Scale Manufacturing Technologies
Continuous Flow Synthesis
Prof Research reports that industrial producers (e.g., Company A and Company B) employ continuous flow reactors to enhance throughput. A typical setup involves:
-
Mixing 2-fluoro-4-bromo-(trans-4-pentylcyclohexyl)benzene with in DMSO.
-
Pumping the solution through a Pd-coated reactor at 100°C.
-
Hydrolyzing the ester product in-line with HCl.
This method reduces reaction times from 24 hours (batch) to 2 hours and achieves 85% purity post-crystallization.
Purification and Quality Control
Crude boronic acid is purified via silica gel chromatography (hexane/ethyl acetate, 4:1) or recrystallization from acetone. GC-MS and -NMR confirm the absence of dehalogenated byproducts, which commonly arise from excessive palladium loading.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
2.1. Reactivity of Boronic Acids
The primary reactivity of 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid is attributed to its boronic acid functionality. Boronic acids are known to participate in several key reactions, including:
-
Suzuki Coupling Reactions : These reactions involve the coupling of aryl or vinyl boronic acids with aryl halides using palladium catalysts, leading to the formation of biaryl compounds.
-
Formation of Boronate Esters : This occurs through reaction with alcohols, which can be used for further transformations in organic synthesis.
-
Cross-Coupling Reactions : The compound can engage in cross-coupling reactions with various electrophiles, particularly in the presence of transition metal catalysts.
2.2. Mechanism of Suzuki Coupling
The mechanism for Suzuki coupling typically involves several steps:
-
Oxidative Addition : The aryl halide undergoes oxidative addition to form a palladium(II) complex.
-
Transmetallation : The boronic acid reacts with the palladium complex to form a new organopalladium species.
-
Reductive Elimination : Finally, reductive elimination leads to the formation of the desired biaryl product and regenerates the palladium catalyst.
2.3. Reaction Conditions and Yields
Research indicates that optimal conditions for reactions involving 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid typically include:
-
Catalysts : Palladium-based catalysts are commonly employed.
-
Bases : Bases such as potassium carbonate or sodium hydroxide are often used to facilitate the reaction.
-
Solvents : Common solvents include toluene, ethanol, or mixed solvent systems.
The yields for these reactions can vary significantly based on substrate choice and reaction conditions but have been reported to be high (up to 94% under optimized conditions) when using suitable aryl halides .
3.2. Comparison with Other Boronic Acids
| Compound Name | Molecular Formula | Yield (%) in Suzuki Reaction |
|---|---|---|
| 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid | C₁₇H₂₆BFO₂ | Up to 94 |
| 5-Cyclopropyl-2-fluorophenylboronic acid | C₁₂H₁₄BFO₂ | 78 |
| (2,6-Difluoro-4-propylphenyl)boronic acid | C₁₃H₁₄BFO₃ | 67 |
Scientific Research Applications
Organic Synthesis
Suzuki-Miyaura Coupling Reactions
2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid serves as a versatile building block in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds. The presence of the boronic acid group allows for efficient coupling with aryl halides, leading to the synthesis of complex organic molecules. This reaction is particularly useful in pharmaceutical development and materials science.
Medicinal Chemistry
Anticancer Agents
Research indicates that boronic acids, including this compound, can exhibit anticancer properties. The structural characteristics of 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid may enhance its ability to inhibit critical pathways involved in cancer cell survival. Studies have shown that boronic acids can induce apoptosis in cancer cells by targeting specific enzymes involved in cell proliferation .
Enzyme Inhibition
The compound has potential as an enzyme inhibitor, particularly against serine proteases and cyclooxygenase (COX) enzymes. Its ability to form reversible covalent bonds with diols enhances its interaction with biological targets, making it a candidate for drug development aimed at inflammatory diseases and cancer .
Biological Applications
Glucose-Sensitive Drug Delivery Systems
The incorporation of boronic acids into polymeric systems has led to the development of glucose-sensitive drug delivery platforms. For instance, conjugates of chitosan and phenylboronic acid derivatives have been explored for their ability to release insulin in response to glucose levels, showcasing the potential for managing diabetes .
Wound Healing and Tissue Engineering
Boronic acid derivatives have been investigated for their utility in wound healing applications due to their biocompatibility and ability to form hydrogels that can encapsulate therapeutic agents . The unique properties of 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid may enhance the efficacy of such treatments.
Case Studies
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid involves its ability to form stable complexes with various biomolecules. The boronic acid group can interact with diols and other nucleophiles, leading to the formation of boronate esters. These interactions can modulate the activity of enzymes and other proteins, making this compound useful in medicinal chemistry.
Comparison with Similar Compounds
Fluorinated Phenylboronic Acids
2-Fluoro-4-(trifluoromethyl)phenylboronic acid (CAS: 503309-11-3):
2-Fluoro-5-(trifluoromethyl)phenylboronic acid (CAS: 352535-96-7):
Cyclohexyl-Modified Analogues
4-(trans-4-Pentylcyclohexyl)phenylboronic Acid (CAS: 143651-26-7):
4-(trans-4-Propylcyclohexyl)phenylboronic Acid (CAS: 156837-90-0):
Physical and Chemical Properties
Biological Activity
2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid (CAS No. 163006-96-0) is a boronic acid derivative notable for its unique structural features, including a fluorine atom and a trans-pentylcyclohexyl substituent. This compound has garnered attention in both organic synthesis and medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by relevant data and case studies.
- Molecular Formula : C17H26BFO2
- Molecular Weight : 292.2 g/mol
- Appearance : White solid
- Solubility : Moderately soluble in various solvents
The biological activity of 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid primarily arises from its boronic acid functionality, which allows it to form stable complexes with diols and other nucleophiles. This interaction can modulate the activity of enzymes and proteins, making it a valuable compound in medicinal chemistry.
Key Mechanisms:
- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases by forming reversible covalent bonds with the active site.
- Target Protein Interaction : The compound's unique structure may enhance its binding affinity to specific biological targets, potentially leading to therapeutic effects.
Case Studies:
- Cancer Therapy : Similar boronic acids have been investigated for their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
- Diabetes Management : Some boronic acid derivatives have shown promise in modulating glucose levels by inhibiting enzymes involved in carbohydrate metabolism.
Synthesis
The synthesis of 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid typically involves several steps:
- Formation of the Fluoro-Substituted Phenyl Ring : A fluoro-substituted benzene derivative is reacted to introduce the boronic acid group.
- Coupling Reaction : The trans-4-pentylcyclohexyl group is added through palladium-catalyzed coupling reactions.
Synthetic Routes:
| Step | Description |
|---|---|
| Fluorination | Introduction of the fluorine atom at the para position |
| Boronation | Formation of the boronic acid group |
| Coupling | Addition of the trans-cyclohexyl substituent |
Applications
Due to its unique properties, 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid has several applications:
- Organic Synthesis : Utilized as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
- Medicinal Chemistry : Investigated for potential use in drug development targeting specific diseases, particularly cancer.
- Material Science : Employed in the synthesis of advanced materials and polymers due to its reactivity.
Q & A
Q. Basic Research Focus
- NMR : Confirms fluorine substitution at the 2-position. A singlet near -110 ppm (vs. CFCl) is expected for aromatic fluorine .
- NMR : Detects boronic acid integrity. A sharp peak at ~30 ppm indicates free boronic acid, while broad signals suggest boroxine formation .
- X-ray Crystallography : Resolves trans-configuration of the 4-pentylcyclohexyl group and planarity of the phenylboronic acid moiety. Comparative studies with 4-formylphenylboronic acid show distinct Hirshfeld surface interactions for fluorine .
How does the trans-4-pentylcyclohexyl substituent influence the supramolecular interactions of this boronic acid?
Advanced Research Focus
The trans-cyclohexyl group:
- Steric Effects : Reduces π-π stacking of the phenyl ring, favoring hydrogen-bonded dimerization via boronic acid -OH groups. DFT/B3LYP studies on similar compounds show intermolecular O–H···O distances of ~1.8 Å .
- Conformational Rigidity : The trans configuration minimizes steric clash, enhancing crystallinity. Compare with cis isomers, which exhibit disordered crystal structures due to cyclohexyl ring flexibility .
How can researchers resolve contradictions in crystallographic vs. computational data regarding the compound’s conformation?
Q. Advanced Research Focus
- DFT Optimization : Use B3LYP/6-311+G(d,p) to model the gas-phase structure and compare with X-ray data. Discrepancies in bond angles (>5°) may indicate solvent or crystal packing effects .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals). For example, fluorine contributes <5% to surface contacts in related fluorophenylboronic acids, prioritizing boronic acid interactions .
What are the optimal storage conditions to prevent degradation of this boronic acid?
Q. Basic Research Focus
- Temperature : Store at -20°C in amber vials to prevent thermal decomposition and boroxine formation .
- Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis. Moisture exposure converts boronic acids to boric acid, detectable via IR (loss of B–O stretch at ~1340 cm) .
How to design Suzuki-Miyaura cross-coupling reactions using this compound while minimizing protodeboronation?
Q. Advanced Research Focus
- Catalyst Selection : Use Pd(OAc) with SPhos ligand to enhance stability of the arylpalladium intermediate. Avoid strong bases (e.g., NaOH), which accelerate protodeboronation .
- Solvent System : Optimize mixed solvents (e.g., THF/HO, 4:1) to balance boronic acid solubility and reactivity. Monitor reaction progress via LC-MS for deboronated byproducts .
Table 1: Key Spectral Data for Structural Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
